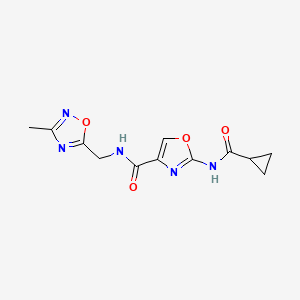
2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H13N5O4 and its molecular weight is 291.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis Techniques
Research has demonstrated methods for synthesizing oxazole derivatives, which are closely related to the compound . For example, efficient synthesis techniques involving intramolecular copper-catalyzed cyclization of functionalized enamides have been developed, leading to 2-phenyl-4,5-substituted oxazoles with various functionalities (S. Vijay Kumar et al., 2012). Such methods could potentially be adapted or serve as inspiration for synthesizing the target compound.
Reactivity and Applications
The compound's structural components, such as the oxazole and oxadiazole rings, are of particular interest due to their presence in biologically active molecules. Oxadiazoles, for instance, have been explored for their pharmaceutical applications, including antimicrobial and antiprotozoal activities (Y. Dürüst et al., 2012). Furthermore, methods for high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in continuous flow reactors have been reported, highlighting the compound's relevance in drug discovery cycles (A. Bogdan et al., 2015).
Potential for Drug Development
Biological Activities
Compounds featuring oxazole and oxadiazole moieties have been evaluated for a range of medicinal applications due to their structural similarity to peptides and their ability to mimic the bioisostere of carboxylic acid and carboxamide groups (S. Aggarwal et al., 2020). This suggests potential research applications of 2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide in developing new pharmaceutical agents.
Synthetic Pathways
Innovative synthetic pathways that lead to structurally related compounds, such as the use of copper-catalyzed intramolecular cyclization, offer valuable insights for synthesizing and exploring the applications of the target compound in scientific research (S. Vijay Kumar et al., 2012).
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-6-14-9(21-17-6)4-13-11(19)8-5-20-12(15-8)16-10(18)7-2-3-7/h5,7H,2-4H2,1H3,(H,13,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBCVPBPTJJJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(9H-purin-6-yl)propanamide](/img/structure/B2736005.png)
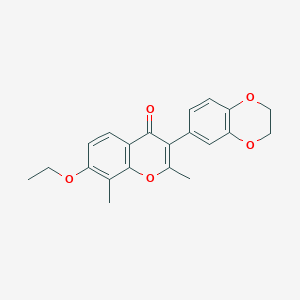
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2736007.png)
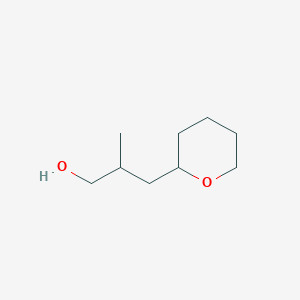
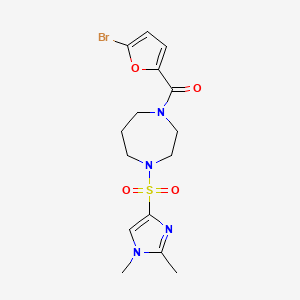
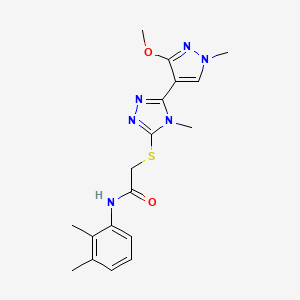
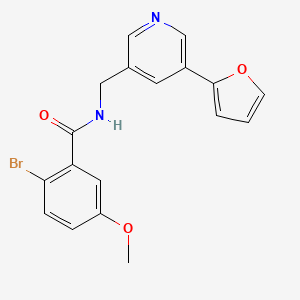
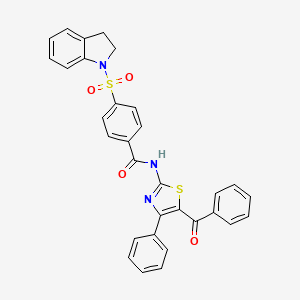
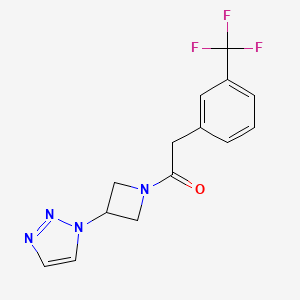
![N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
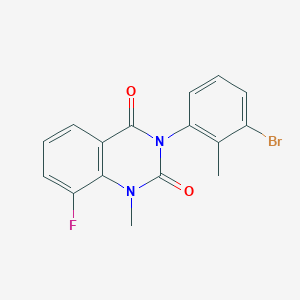
![1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea](/img/structure/B2736025.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2736026.png)
![6-methyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]carbonyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736027.png)
